molecular formula C15H18N2O2 B1404467 3-[(Cyclopropylmethyl)amino]-1-(4-methylphenyl)pyrrolidine-2,5-dione CAS No. 1415719-13-9

3-[(Cyclopropylmethyl)amino]-1-(4-methylphenyl)pyrrolidine-2,5-dione

Cat. No. B1404467
M. Wt: 258.32 g/mol
InChI Key: IVXQJYGHXIWMRO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a pyrrolidine derivative . The pyrrolidine ring is a five-membered nitrogen heterocycle widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The compound “3-[(Cyclopropylmethyl)amino]-1-(4-methylphenyl)pyrrolidine-2,5-dione” is also known as CPMP.


Synthesis Analysis

The synthesis of pyrrolidine derivatives, including pyrrolidine-2,5-diones, can be achieved through various synthetic strategies . One approach involves ring construction from different cyclic or acyclic precursors . Another approach involves the functionalization of preformed pyrrolidine rings . For instance, Rybka et al. synthesized a library of 1,3-disubstituted pyrrolidine-2,5-diones via cyclocondensations of dicarboxylic acids with properly substituted 1-(2-aminoethyl)- and 1-(3-aminopropyl)-4-arylpiperazines .


Molecular Structure Analysis

The pyrrolidine ring in this compound contributes to the stereochemistry of the molecule . The different stereoisomers and the spatial orientation of substituents can lead to a different biological profile of drug candidates, due to the different binding mode to enantioselective proteins .


Chemical Reactions Analysis

The pyrrolidine ring and its derivatives, including pyrrolidine-2,5-diones, are versatile scaffolds in drug discovery . They can undergo various chemical reactions to generate structurally diverse compounds .


Physical And Chemical Properties Analysis

The compound has a molecular weight of 274.31 g/mol. Other physical and chemical properties specific to this compound are not available in the retrieved literature.

Scientific Research Applications

One-Pot Efficient Synthesis

  • The compound is involved in the efficient synthesis of β- and γ-amino acids through a one-pot procedure, showing its utility in amino acid synthesis (Cal et al., 2012).

Acylation and Synthesis of 3-Acyltetramic Acids

  • Pyrrolidine diones, like the compound , are used in the acylation process to synthesize 3-acyltetramic acids, indicating its role in the creation of complex organic molecules (Jones et al., 1990).

Synthesis of Disubstituted Pyridylpyrroles

  • This compound is key in synthesizing disubstituted pyridylpyrroles, demonstrating its use in forming pyrrole-based compounds (Klappa et al., 2002).

Antioxidant Activity and Blood Coagulation Effects

  • Derivatives of this compound show potential antioxidant activity and effects on blood coagulation systems, highlighting its relevance in biochemical and medicinal research (Hakobyan et al., 2020).

Herbicidal Activities

  • Novel derivatives containing a cyclopropane moiety demonstrate herbicidal activities, suggesting its use in agricultural chemistry (Zhu et al., 2013).

Inhibition of Enzyme Systems

  • Structurally similar compounds inhibit human placental aromatase and adrenal cholesterol side chain cleavage enzyme systems, underlining its significance in studying enzyme inhibition (Daly et al., 1986).

Diastereoselective Synthesis

  • The compound is involved in the diastereoselective synthesis of N-aminopyrrolidine diones, important in stereochemical studies (Adib et al., 2011).

Hydrogen Bonding and Crystal Structure Studies

  • The compound's derivatives are used in studying hydrogen bonding and crystal structures, crucial for understanding molecular interactions (Argay et al., 1999).

Future Directions

The pyrrolidine scaffold continues to be of great interest in drug discovery . Future research may focus on exploring the pharmacophore space due to sp3-hybridization, and the increased three-dimensional coverage due to the non-planarity of the ring . This could guide medicinal chemists in the design of new pyrrolidine compounds with different biological profiles .

properties

IUPAC Name

3-(cyclopropylmethylamino)-1-(4-methylphenyl)pyrrolidine-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O2/c1-10-2-6-12(7-3-10)17-14(18)8-13(15(17)19)16-9-11-4-5-11/h2-3,6-7,11,13,16H,4-5,8-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVXQJYGHXIWMRO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=O)CC(C2=O)NCC3CC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301155043
Record name 2,5-Pyrrolidinedione, 3-[(cyclopropylmethyl)amino]-1-(4-methylphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301155043
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(Cyclopropylmethyl)amino]-1-(4-methylphenyl)pyrrolidine-2,5-dione

CAS RN

1415719-13-9
Record name 2,5-Pyrrolidinedione, 3-[(cyclopropylmethyl)amino]-1-(4-methylphenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1415719-13-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,5-Pyrrolidinedione, 3-[(cyclopropylmethyl)amino]-1-(4-methylphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301155043
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[(Cyclopropylmethyl)amino]-1-(4-methylphenyl)pyrrolidine-2,5-dione
Reactant of Route 2
Reactant of Route 2
3-[(Cyclopropylmethyl)amino]-1-(4-methylphenyl)pyrrolidine-2,5-dione
Reactant of Route 3
3-[(Cyclopropylmethyl)amino]-1-(4-methylphenyl)pyrrolidine-2,5-dione
Reactant of Route 4
3-[(Cyclopropylmethyl)amino]-1-(4-methylphenyl)pyrrolidine-2,5-dione
Reactant of Route 5
3-[(Cyclopropylmethyl)amino]-1-(4-methylphenyl)pyrrolidine-2,5-dione
Reactant of Route 6
Reactant of Route 6
3-[(Cyclopropylmethyl)amino]-1-(4-methylphenyl)pyrrolidine-2,5-dione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.